REACTION_CXSMILES
|
C([N:8](CC1C=CC=CC=1)[CH2:9][C:10]([C:12]1[CH:22]=[CH:21][C:15]([NH:16][S:17]([CH3:20])(=[O:19])=[O:18])=[CH:14][CH:13]=1)=[O:11])C1C=CC=CC=1.O.Cl.[H][H]>[Pd].CO>[NH2:8][CH2:9][CH:10]([C:12]1[CH:22]=[CH:21][C:15]([NH:16][S:17]([CH3:20])(=[O:19])=[O:18])=[CH:14][CH:13]=1)[OH:11]
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Name
|
|
Quantity
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32.7 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)N(CC(=O)C1=CC=C(NS(=O)(=O)C)C=C1)CC1=CC=CC=C1
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Name
|
|
Quantity
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1.5 g
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Type
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catalyst
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Smiles
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[Pd]
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst was filtered off
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Type
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CUSTOM
|
Details
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the filtrate was evaporated to a white solid, which
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Type
|
CUSTOM
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Details
|
was recrystallized twice from 2-PrOH/H2O
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Name
|
|
Type
|
|
Smiles
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NCC(O)C1=CC=C(NS(=O)(=O)C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |